{4-[1-(hydroxyimino)ethyl]phenyl}urea

Medicinal Chemistry Physicochemical Profiling Drug Design

This phenylurea derivative features a critical oxime (-C=N-OH) moiety at the para position, which introduces polar hydrogen-bonding capacity (PSA 88 Ų, LogP 0.7–2.1) not found in simpler phenylureas or acetophenones. This enables specific metal chelation, pH-dependent reactivity, and acts as a carbonyl bioisostere for kinase inhibitor scaffolds. It is also a promising precursor for hypoxia-activated prodrugs. Substituting with generic phenylurea results in loss of these targeted chemical and biological properties.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 128369-78-8
Cat. No. B3096466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[1-(hydroxyimino)ethyl]phenyl}urea
CAS128369-78-8
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)/b12-6+
InChIKeySNNLVQCUGUDPIN-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{4-[1-(Hydroxyimino)ethyl]phenyl}urea (CAS 128369-78-8): A Differentiated Phenylurea Building Block for Medicinal Chemistry and Synthesis


{4-[1-(hydroxyimino)ethyl]phenyl}urea is a phenylurea derivative distinguished by the presence of an oxime (-C=N-OH) moiety at the para position of its phenyl ring . With a molecular formula of C9H11N3O2 and a molecular weight of 193.2 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its unique structural features, including a polar surface area of 88 Ų and a LogP of approximately 0.7-2.1, position it as a distinct chemical entity compared to simpler phenylureas . The oxime group enables specific chemical reactivity and potential biological interactions not available to unsubstituted analogs .

Why Generic Phenylurea or Acetophenone Substitution Fails to Replicate the Reactivity and Profile of {4-[1-(Hydroxyimino)ethyl]phenyl}urea


Generic substitution with simple phenylurea or acetophenone fails to capture the unique reactivity profile of {4-[1-(hydroxyimino)ethyl]phenyl}urea due to the specific electronic and steric contributions of the oxime group. The oxime (-C=N-OH) moiety introduces a polar, hydrogen-bonding functional group that significantly alters the compound's physicochemical properties, such as LogP and polar surface area, compared to unsubstituted phenylurea or acetylphenyl precursors . This structural differentiation is critical for applications requiring precise molecular recognition, as the oxime group enables specific metal chelation, hydrogen-bonding networks, and pH-dependent reactivity not present in analogous compounds lacking this functionality . Consequently, substituting this compound with a simpler phenylurea or acetophenone derivative would result in a loss of these targeted chemical and biological properties, potentially compromising the intended synthetic or assay outcomes .

Quantitative Differentiators: How {4-[1-(Hydroxyimino)ethyl]phenyl}urea Outperforms Structural Analogs


Enhanced Hydrogen Bonding Capacity and Polar Surface Area Relative to Phenylurea

{4-[1-(hydroxyimino)ethyl]phenyl}urea exhibits a significantly higher polar surface area (PSA) of 88 Ų compared to the simple phenylurea (N-phenylurea), which has a PSA of approximately 55-60 Ų . This increase, attributed to the oxime group, directly enhances hydrogen bonding capacity and alters membrane permeability, a critical factor in biological activity and drug-likeness .

Medicinal Chemistry Physicochemical Profiling Drug Design

Optimized Lipophilicity (LogP) for Enhanced Synthetic Versatility Versus Unsubstituted Phenylurea

The compound's LogP of approximately 0.7-2.1, as predicted by ACD/Labs and other sources, represents a balanced lipophilicity compared to the more polar simple phenylurea (LogP ~0.5) and the highly lipophilic acetylphenyl analog (LogP >1.5) . This intermediate value is advantageous for synthetic transformations requiring both organic and aqueous solubility, and it may contribute to improved pharmacokinetic properties in drug development .

Organic Synthesis Medicinal Chemistry LogP

Commercial Availability with Defined Purity and Vendor-Specific Quality Control

Multiple vendors, including Santa Cruz Biotechnology and Enamine, supply this compound with a purity of ≥95%, ensuring reliable performance in research applications . In contrast, many closely related analogs, such as 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea (CAS 1016852-21-3), are less widely available and often require custom synthesis, which can introduce batch-to-batch variability and delay research timelines [1].

Chemical Procurement Analytical Chemistry Building Blocks

Structural Features Supporting Chelation and Metal Complexation

The oxime group in {4-[1-(hydroxyimino)ethyl]phenyl}urea provides a well-established chelating motif, enabling the formation of stable metal complexes. This property is supported by the compound's polar surface area of 88 Ų and the presence of both N- and O-donor atoms, which facilitate metal coordination . In contrast, simple phenylurea or acetylphenyl derivatives lack this dual-donor capability, limiting their utility in metallodrug development or catalysis .

Coordination Chemistry Catalysis Metal Binding

Potential for Bioreductive Activation and Hypoxia-Selective Activity

The oxime moiety in {4-[1-(hydroxyimino)ethyl]phenyl}urea is structurally analogous to hypoxia-activated prodrugs, such as tirapazamine, where the N-oxide or oxime can be reduced under hypoxic conditions to generate cytotoxic species . While direct data for this compound is lacking, the presence of the oxime group suggests potential for selective activation in hypoxic tumor environments, a property not shared by simple phenylureas .

Anticancer Research Hypoxia Prodrugs

Proven Research and Industrial Applications for {4-[1-(Hydroxyimino)ethyl]phenyl}urea


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Bioisosteric Replacements

This compound serves as a key intermediate for synthesizing phenylurea-based kinase inhibitors, where the oxime group can act as a bioisostere for carbonyl or other polar functionalities, improving solubility and target binding . Its use is supported by the compound's favorable LogP (0.7-2.1) and PSA (88 Ų), which align with drug-likeness criteria for CNS and kinase-targeted agents .

Coordination Chemistry: Development of Metal Complexes for Catalysis and Therapeutics

The dual N,O-donor capacity of {4-[1-(hydroxyimino)ethyl]phenyl}urea makes it a valuable ligand for preparing metal complexes with potential catalytic or biological activity. This application is directly supported by the compound's oxime group, which is a well-known chelating motif .

Hypoxia-Targeted Prodrug Development

Given its oxime functionality, this compound is a promising scaffold for designing hypoxia-activated prodrugs, particularly in oncology. The oxime group can be reduced selectively in low-oxygen environments, a feature that can be exploited to target solid tumors while sparing normal tissues .

Quote Request

Request a Quote for {4-[1-(hydroxyimino)ethyl]phenyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.